![molecular formula C17H16N2O3S2 B2754296 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886917-11-9](/img/structure/B2754296.png)
3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is characterized by the presence of a benzothiazole ring, an ethylsulfonyl group, and a benzamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of these compounds as class III antiarrhythmic agents. This includes compounds with potency comparable to known selective class III agents, indicating their viability in cardiac arrhythmia treatment (Morgan et al., 1990).
Antimalarial and Antiviral Properties
A study on N-(phenylsulfonyl)acetamide derivatives revealed their promising antimalarial activity, with some compounds exhibiting significant activity against malaria. Furthermore, theoretical calculations and molecular docking studies suggested potential antiviral properties against COVID-19, highlighting the dual-use application of these sulfonamide compounds in addressing both malaria and COVID-19 (Fahim & Ismael, 2021).
Anticancer Activity
The synthesis of pro-apoptotic indapamide derivatives and their evaluation as anticancer agents demonstrate the potential of sulfonamide derivatives in cancer treatment. Specifically, some compounds showed high proapoptotic activity against melanoma cell lines, suggesting their efficacy as anticancer agents (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action
Research into biologically active substances within the series of 2,5-disubstituted 1,3,4-thiadiazoles, including sulfonyl-substituted nitrogen-containing heterocyclic systems, has shown promising antimicrobial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents (Sych et al., 2019).
Na+/H+ Antiporter Inhibition
Studies have focused on the development of benzoylguanidines as Na+/H+ exchanger inhibitors, indicating their potential use in adjunctive therapy for acute myocardial infarction. The research emphasizes the importance of substitution patterns for the potency of these compounds, suggesting their role in cardioprotection during cardiac ischemia and reperfusion (Baumgarth et al., 1997).
Mecanismo De Acción
While the exact mechanism of action of 3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is not specified in the retrieved papers, similar compounds have been evaluated for anti-inflammatory activity. They have shown inhibition of COX-1 and COX-2 enzymes, which are involved in inflammation .
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-8-5-7-12(10-13)16(20)19-17-18-15-11(2)6-4-9-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWEOHKFZPOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
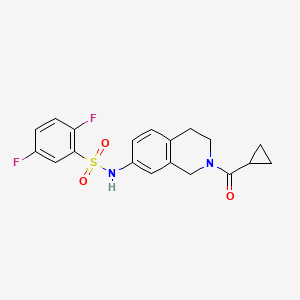
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2754214.png)
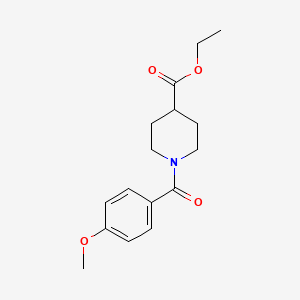
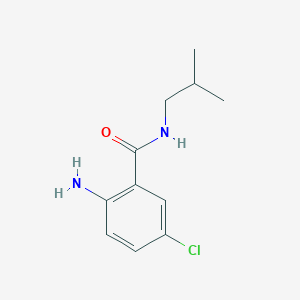


![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)

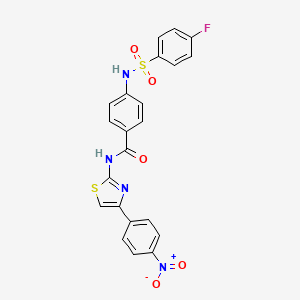
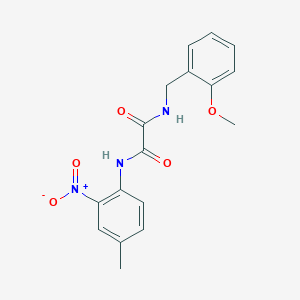
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)
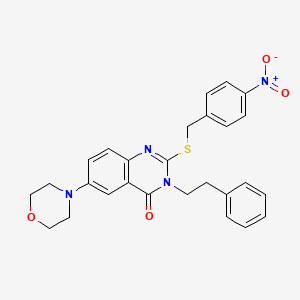
![Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate](/img/structure/B2754235.png)
![Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2754236.png)
